molecular formula C8H11BrN2 B1531250 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole CAS No. 1339728-85-6

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole

Cat. No.: B1531250
CAS No.: 1339728-85-6
M. Wt: 215.09 g/mol
InChI Key: IWIMNQAFWYBMKQ-UHFFFAOYSA-N
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Description

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 4 and a pent-4-en-1-yl group at position 1 makes this compound unique. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(pent-4-en-1-yl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Electrochemical bromination methods can also be employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the double bond in the pent-4-en-1-yl group can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Formation of pyrazole derivatives with different oxidation states.

    Reduction Reactions: Formation of saturated pyrazole derivatives.

Scientific Research Applications

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound can be used as a building block for the synthesis of novel pharmaceutical agents.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biological targets.

    Material Science: Pyrazole derivatives are used in the development of advanced materials such as organic semiconductors and liquid crystals.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the pent-4-en-1-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(pent-4-en-1-yl)-1H-pyrazole: Lacks the bromine atom at position 4, which can affect its reactivity and biological activity.

    4-chloro-1-(pent-4-en-1-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    4-bromo-1-(but-3-en-1-yl)-1H-pyrazole: Similar structure but with a different alkyl chain length, which can affect its physical and chemical properties.

Uniqueness

4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the pent-4-en-1-yl group

Properties

IUPAC Name

4-bromo-1-pent-4-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMNQAFWYBMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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